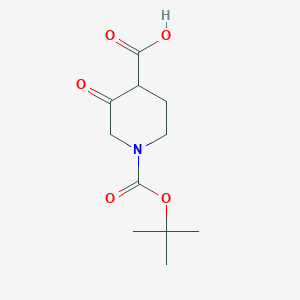![molecular formula C6H12N6 B1524388 [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine CAS No. 40917-14-4](/img/structure/B1524388.png)
[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine
Descripción general
Descripción
[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine: is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. One common method includes the following steps:
Reaction with Cyanuric Chloride: Cyanuric chloride is reacted with dimethylamine in the presence of a base such as sodium hydroxide to form an intermediate.
Amination: The intermediate is then treated with formaldehyde and ammonia to introduce the aminomethyl group, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, thiols, or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of pharmaceuticals. It has been studied for its anticancer properties and its ability to inhibit certain enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its role as an intermediate in the synthesis of these products is crucial for their effectiveness and stability.
Mecanismo De Acción
The mechanism of action of [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit the function of enzymes like topoisomerases, which are essential for DNA replication and cell division. By binding to these enzymes, the compound can disrupt the replication process, leading to cell death.
Comparación Con Compuestos Similares
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-lactoside
- 1,3,5-Triazine aminobenzoic acid derivatives
Uniqueness: What sets [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine apart from similar compounds is its specific functional groups and their arrangement, which confer unique reactivity and biological activity. Its aminomethyl group, in particular, plays a significant role in its interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c1-12(2)6-10-4(3-7)9-5(8)11-6/h3,7H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAMNCAQZDHPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)
![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)

